![molecular formula C11H10Cl2N4O2 B2357392 [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate CAS No. 288161-18-2](/img/structure/B2357392.png)
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate, also known as CCC, is a widely used pesticide and insecticide. It belongs to the chemical class of carbamates and is known for its broad-spectrum activity against various pests. CCC is extensively used in agriculture and public health sectors to control the spread of insect-borne diseases.
作用機序
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate works by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and eventually paralysis and death of the insect. [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is also known to have some activity against the GABA receptor, which plays a role in the regulation of the nervous system.
Biochemical and Physiological Effects
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate has been shown to have toxic effects on non-target organisms such as humans, birds, and fish. [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can cause a range of symptoms such as nausea, vomiting, diarrhea, headache, and respiratory distress. Chronic exposure to [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can lead to neurological damage, reproductive toxicity, and carcinogenicity. The toxicity of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is dependent on the dose and duration of exposure.
実験室実験の利点と制限
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is widely used in laboratory experiments due to its broad-spectrum activity and relatively low cost. However, the toxicity of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can be a limitation in some experiments, and alternative pesticides may need to be used. In addition, the use of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate in laboratory experiments may raise ethical concerns regarding animal welfare.
将来の方向性
There are several future directions for the study of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate. One area of research is the development of more selective and less toxic pesticides. Another area of research is the study of the ecological impact of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate on non-target organisms and the environment. Additionally, the use of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate in combination with other pesticides or insecticides may be studied to improve its efficacy and reduce toxicity. Finally, the development of new methods for the synthesis of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate may be explored to improve its yield and reduce the use of hazardous chemicals.
合成法
The synthesis of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate involves the reaction of 4-chlorophenyl isocyanate with 5-chloro-1H-1,2,4-triazole in the presence of N-methyl ethanolamine. The resulting product is then treated with methyl iodide to obtain [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate. The overall reaction scheme is shown below:
科学的研究の応用
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate has been extensively studied for its insecticidal and pesticidal properties. It is used to control the spread of various insect-borne diseases such as malaria, dengue fever, and Zika virus. [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is also used in agriculture to control pests such as aphids, mites, and whiteflies. In addition, [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate has been studied for its potential use as a fungicide, herbicide, and acaricide.
特性
IUPAC Name |
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O2/c1-14-11(18)19-6-9-10(13)17(16-15-9)8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLWQRIHTCQSAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=C(N(N=N1)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

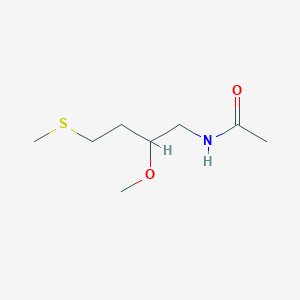
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)
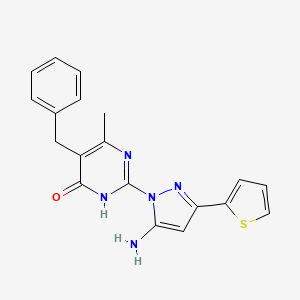
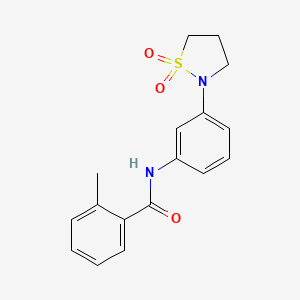
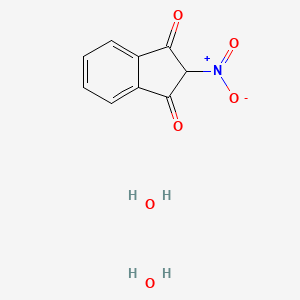
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)

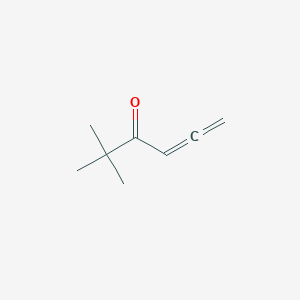
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)


![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)
